molecular formula C9H10BrN3 B6341866 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine CAS No. 713530-66-6

6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine

Cat. No.: B6341866
CAS No.: 713530-66-6
M. Wt: 240.10 g/mol
InChI Key: UUFBXDBGXBKOEJ-UHFFFAOYSA-N
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Description

6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 1st and 2nd positions, and an amine group at the 4th position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-1,2-dimethylbenzene with an appropriate amine under cyclization conditions. The reaction is usually carried out in the presence of a catalyst such as copper powder and a solvent like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-chloro-1,3-benzothiazol-4-amine
  • 4-amino-2,1,3-benzothiadiazole
  • 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine

Uniqueness

6-bromo-1,2-dimethyl-1H-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the two methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-1,2-dimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-12-9-7(11)3-6(10)4-8(9)13(5)2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFBXDBGXBKOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 19 g (70 mmol) 6-bromo-1,2-dimethyl-4-nitro-1H-benzimidazole in 250 ml methanol were added 13.7 g (84 mmol) iron(III) chloride and 6 g activated charcoal. The reaction mixture was heated to 80° C. and 17 ml hydrazine hydrate (95%) were slowly added. After refluxing for 3 h, the hot reaction mixture was filtered through celite and the precipitate was washed with methanol and dichloromethane. The filtrate was evaporated to give a suspension, which was treated with n-heptane. The precipitate was collected, washed with n-heptane and dried in vacuo to give 13.3 g (79%) of the title compound as a white solid. m.p. 206-209° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

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